N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Description

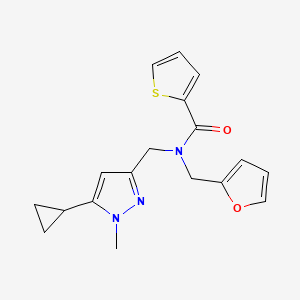

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a structurally complex molecule featuring a thiophene-2-carboxamide core substituted with two distinct moieties: a 5-cyclopropyl-1-methylpyrazole group and a furan-2-ylmethyl group.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-20-16(13-6-7-13)10-14(19-20)11-21(12-15-4-2-8-23-15)18(22)17-5-3-9-24-17/h2-5,8-10,13H,6-7,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVFORXCKLIXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by further functionalization. The furan and thiophene rings can be introduced through subsequent reactions involving appropriate precursors and reagents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

Material Science: Its unique structure makes it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism would depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to several derivatives documented in the literature:

- Key Observations: Antimicrobial Activity: Compound 52 (thiadiazole-triazole-thiophene hybrid) exhibits broad-spectrum antimicrobial activity, suggesting that the thiophene carboxamide scaffold can be tailored for such applications when combined with nitrogen-rich heterocycles . Antitubercular Potential: Thiourea derivatives like 76 and 79 () highlight the importance of electronegative substituents (e.g., chlorine) in enhancing activity against M. tuberculosis . The target compound’s cyclopropyl group may similarly influence lipophilicity and membrane penetration. Receptor Binding: Thiophene fentanyl’s opioid activity underscores the role of the thiophene carboxamide group in interacting with neural receptors, though the target compound’s furan and pyrazole substituents likely redirect its pharmacological profile .

Physicochemical and Spectroscopic Properties

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by multiple heterocycles, including a pyrazole and thiophene ring, which are known for their biological significance. The molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 341.42 g/mol. Its structural components may contribute to its interaction with various biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of cyclooxygenase enzymes, which are crucial in inflammatory pathways.

- Receptor Modulation : The presence of nitrogen-containing heterocycles suggests potential interactions with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that related thiophene derivatives exhibited IC₅₀ values in the micromolar range against human cancer cell lines, indicating promising anticancer potential .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity can be attributed to its ability to inhibit cyclooxygenase enzymes, which play a pivotal role in the inflammatory response. Studies have shown that similar compounds can effectively reduce inflammation in murine models by decreasing prostaglandin synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances binding affinity to target proteins.

- Heterocyclic Influence : The thiophene and pyrazole rings contribute significantly to the compound's reactivity and interaction with biological targets.

| Compound Structure | Biological Activity | IC₅₀ (µM) |

|---|---|---|

| Pyrazole Derivative A | Anticancer | 15 |

| Thiophene Derivative B | Anti-inflammatory | 30 |

| Current Compound | Potentially Anticancer & Anti-inflammatory | TBD |

Case Studies

- In Vitro Studies : A study conducted on a series of pyrazole derivatives demonstrated that modifications to the thiophene moiety significantly influenced their anticancer activity, with IC₅₀ values ranging from 10 to 50 µM against various cancer cell lines .

- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth and improved survival rates, suggesting that this compound may exhibit similar effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.